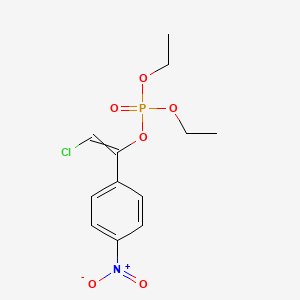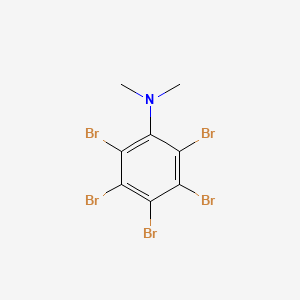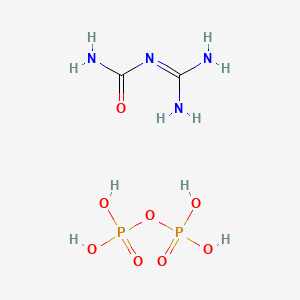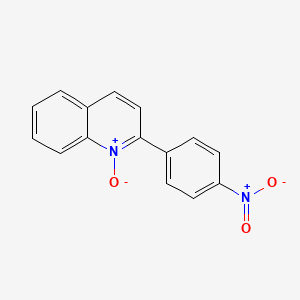
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with amines.
Analyse Chemischer Reaktionen
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile can be compared with other imidazole derivatives, such as:
3-(1H-imidazol-1-yl)propanenitrile: This compound has a similar structure but lacks the dihydro modification.
Imidazole: The parent compound of the imidazole derivatives, known for its broad range of biological activities.
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal medication.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Eigenschaften
CAS-Nummer |
65288-37-1 |
|---|---|
Molekularformel |
C6H9N3 |
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
3-(4,5-dihydroimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H9N3/c7-2-1-4-9-5-3-8-6-9/h6H,1,3-5H2 |
InChI-Schlüssel |
JSEAGAMPHGJSGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C=N1)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



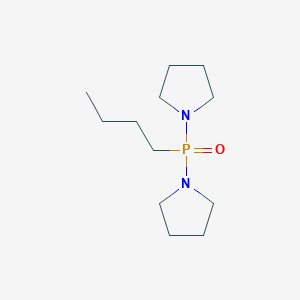
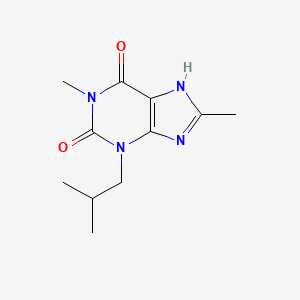

![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)
![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)

![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)
